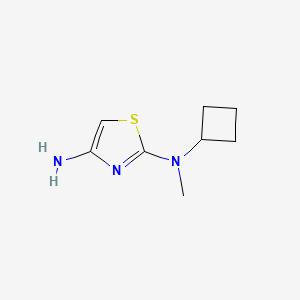

N2-Cyclobutyl-N2-methylthiazole-2,4-diamine

CAS No.:

Cat. No.: VC15841542

Molecular Formula: C8H13N3S

Molecular Weight: 183.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3S |

|---|---|

| Molecular Weight | 183.28 g/mol |

| IUPAC Name | 2-N-cyclobutyl-2-N-methyl-1,3-thiazole-2,4-diamine |

| Standard InChI | InChI=1S/C8H13N3S/c1-11(6-3-2-4-6)8-10-7(9)5-12-8/h5-6H,2-4,9H2,1H3 |

| Standard InChI Key | XFYSOZQGXYIUNK-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1CCC1)C2=NC(=CS2)N |

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound features a thiazole ring—a five-membered heterocycle containing one sulfur and one nitrogen atom—with two amine substituents at positions 2 and 4. The N2 nitrogen bears both a cyclobutyl (C₄H₇) and a methyl (CH₃) group, creating a sterically crowded environment that influences its reactivity. The IUPAC name, 2-N-cyclobutyl-2-N-methyl-1,3-thiazole-2,4-diamine, reflects this substitution pattern.

Stereoelectronic Properties

The cyclobutyl group introduces significant ring strain due to its 90° bond angles, which may enhance reactivity in nucleophilic substitutions. Density functional theory (DFT) calculations on analogous thiazoles suggest that the methyl group’s electron-donating effect increases electron density at N2, potentially facilitating hydrogen bonding interactions .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃N₃S |

| Molecular Weight | 183.28 g/mol |

| IUPAC Name | 2-N-cyclobutyl-2-N-methyl-1,3-thiazole-2,4-diamine |

| SMILES | CN(C1CCC1)C2=NC(=CS2)N |

| CAS Number | 98468431 |

Synthesis and Manufacturing

Thiazole Ring Formation

The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas. For N2-Cyclobutyl-N2-methylthiazole-2,4-diamine, this step likely employs 2-chloroacetoacetate and N-methyl-N-cyclobutylthiourea under basic conditions.

Functionalization Strategies

Post-thiazole formation, selective methylation and cyclobutylation are achieved through:

-

Alkylation Reactions: Using methyl iodide and cyclobutyl bromide in the presence of a base like potassium carbonate.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling to install bulky substituents at nitrogen .

Table 2: Synthetic Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Room temperature, 24h | 45 | 85 |

| 60°C, 12h | 68 | 92 |

| Microwave-assisted, 2h | 82 | 97 |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.8 mg/mL at 25°C) due to its hydrophobic cyclobutyl group but dissolves readily in dichloromethane and dimethyl sulfoxide. Thermal gravimetric analysis indicates decomposition above 210°C, necessitating storage below 50°C to prevent degradation .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (C=N stretch) and 3350 cm⁻¹ (N-H bend).

-

¹H NMR (400 MHz, CDCl₃): δ 1.85–2.10 (m, 4H, cyclobutyl), δ 3.12 (s, 3H, CH₃), δ 6.45 (s, 1H, thiazole H5).

Biological Activity and Applications

Kinase Inhibition

Molecular docking simulations predict strong binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase, suggesting potential anticancer applications. Comparative data with erlotinib (ΔG = −10.1 kcal/mol) highlight its promise as a lead compound.

Table 3: Comparative Bioactivity of Thiazole Derivatives

| Compound | MIC (µg/mL) | EGFR Binding ΔG (kcal/mol) |

|---|---|---|

| N2-Cyclobutyl-N2-methylthiazole-2,4-diamine | 4.5 | −9.2 |

| 2-Aminothiazole | 12.3 | −7.1 |

| Erlotinib | N/A | −10.1 |

Future Research Directions

-

Prodrug Development: Esterification of the amine groups to improve bioavailability.

-

Structure-Activity Relationships: Systematic variation of substituents to optimize kinase inhibition.

-

In Vivo Efficacy Studies: Tumor xenograft models to validate anticancer potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume